molecular formula C7H9NO3 B15260344 4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol

4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol

Cat. No.: B15260344
M. Wt: 155.15 g/mol
InChI Key: MSAKOMCSDAVBOK-UHFFFAOYSA-N
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Description

4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol is a heterocyclic compound with a unique structure that combines pyran and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form the oxazole ring, followed by cyclization with a dihydropyran derivative to form the pyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H,6H,7H-Pyrano[3,4-D][1,2]oxazol-3-ylmethanol: A similar compound with slight structural differences.

    Pyrano[3,4-D]oxazole derivatives: Other derivatives with variations in the substituents on the pyran and oxazole rings.

Uniqueness

4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol is unique due to its specific ring structure and the presence of a methanol group

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-ylmethanol

InChI

InChI=1S/C7H9NO3/c9-3-7-8-5-4-10-2-1-6(5)11-7/h9H,1-4H2

InChI Key

MSAKOMCSDAVBOK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1OC(=N2)CO

Origin of Product

United States

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